Physicochemical Properties of Ethyl 1-aminocyclohexanecarboxylate: An In-depth Technical Guide
Physicochemical Properties of Ethyl 1-aminocyclohexanecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 1-aminocyclohexanecarboxylate, a cyclic amino acid ester of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, along with detailed experimental protocols and conceptual workflows.
Core Physicochemical Data
The known physicochemical properties of Ethyl 1-aminocyclohexanecarboxylate (CAS No: 1664-34-2) are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.028 g/cm³ | [1] |
| Boiling Point | 110 °C at 15 Torr | [1] |
| Melting Point | Data not available in cited literature | |
| Flash Point | 96.8 °C | [1] |
| Refractive Index | 1.472 | [1] |
| Vapor Pressure | 0.0682 mmHg at 25°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2] Quantitative data not available in cited literature. | |
| LogP (Octanol-Water Partition Coefficient) | 1.2 | [1] |
| pKa | Data not available in cited literature | |
| Polar Surface Area | 52.32 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols
Detailed experimental procedures for determining the key physicochemical properties of Ethyl 1-aminocyclohexanecarboxylate are outlined below. These protocols are based on standard laboratory methodologies for organic compounds and amino acid derivatives.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this transition occurs over a narrow temperature range. The melting point is a critical indicator of purity.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Thermometer (calibrated)
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Spatula
Procedure:
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Ensure the sample of Ethyl 1-aminocyclohexanecarboxylate is in a finely powdered, dry state.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube into the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the last solid crystal melts (the end of the melting range).
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Repeat the measurement at least twice and report the average melting point range.
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For Ethyl 1-aminocyclohexanecarboxylate, the pKa of the amino group is of primary interest. Potentiometric titration is a common method for its determination.
Apparatus:
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pH meter with a combination glass electrode
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Burette (25 mL or 50 mL)
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Magnetic stirrer and stir bar
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Beaker (100 mL)
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Standardized solution of a strong acid (e.g., 0.1 M HCl)
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
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Deionized water
Procedure:
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Accurately weigh a sample of Ethyl 1-aminocyclohexanecarboxylate and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
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Begin stirring the solution gently.
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Titrate the solution with the standardized HCl solution, adding the titrant in small, known increments (e.g., 0.1-0.5 mL).
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point.
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To determine the pKa of the conjugate acid of the amine, titrate a separate sample with the standardized NaOH solution.
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Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
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The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve.
Determination of Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
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Scintillation vials or test tubes with caps
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Analytical balance
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Vortex mixer or shaker bath
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Centrifuge
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Spectrophotometer or HPLC system for quantification
Procedure for Quantitative Solubility:
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Add an excess amount of Ethyl 1-aminocyclohexanecarboxylate to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, ether).
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Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the vials to pellet the undissolved solid.
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Carefully withdraw a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantify the concentration of the dissolved Ethyl 1-aminocyclohexanecarboxylate using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.
-
Calculate the solubility in units such as mg/mL or mol/L.
Conceptual Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a conceptual synthesis workflow for Ethyl 1-aminocyclohexanecarboxylate and a plausible signaling pathway based on its structural similarity to known neuroactive compounds.
Synthesis Workflow
A common method for the synthesis of α-amino acids is the Strecker synthesis. This workflow conceptualizes the synthesis of Ethyl 1-aminocyclohexanecarboxylate starting from cyclohexanone.
Caption: Conceptual Strecker synthesis workflow for Ethyl 1-aminocyclohexanecarboxylate.
Purification and Analysis Workflow
Following synthesis, the crude product requires purification and subsequent analytical characterization to confirm its identity and purity.
Caption: General workflow for the purification and analysis of the target compound.
Plausible Signaling Pathway
Given the structural similarity of Ethyl 1-aminocyclohexanecarboxylate to gabapentinoids, a plausible mechanism of action could involve the modulation of neuronal signaling. The following diagram illustrates a hypothetical pathway.
